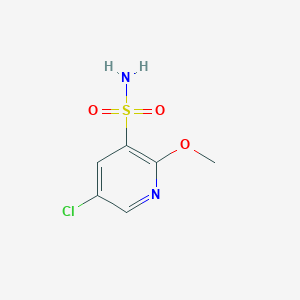

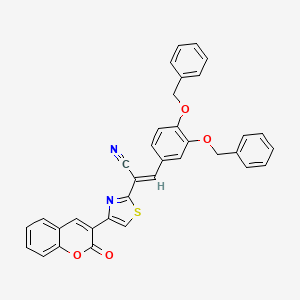

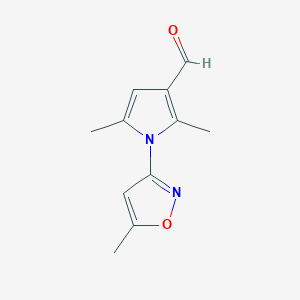

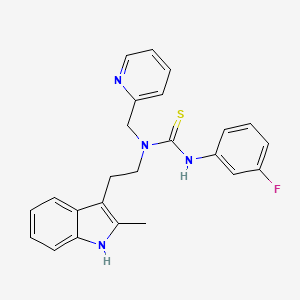

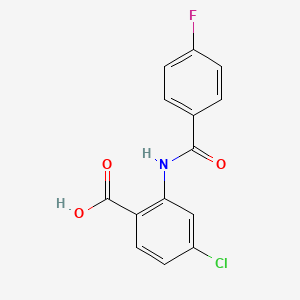

2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde" is a derivative of pyrrole-2-carbaldehyde, which is a core structure in various chemical syntheses. Pyrrole derivatives are known for their applications in pharmaceuticals, food flavors, and functional materials due to their diverse biological activities .

Synthesis Analysis

The synthesis of pyrrole-2-carbaldehyde derivatives, which are closely related to the compound , can be achieved through oxidative annulation and direct Csp3-H to C=O oxidation. This method has been demonstrated to be efficient and practical, starting from aryl methyl ketones, arylamines, and acetoacetate esters. The aldehyde oxygen atom in these derivatives originates from molecular oxygen, which provides an advantage by avoiding the use of stoichiometric quantities of hazardous oxidants .

Molecular Structure Analysis

While the specific molecular structure of "this compound" is not directly discussed, related structures such as dimethylindium-pyridine-2-carbaldehyde oximate have been characterized. These structures often feature coordination through nitrogen and oxygen atoms and can form complex geometries with fused rings, as seen in the dimeric oximate molecules .

Chemical Reactions Analysis

Pyrrole-2-carbaldehyde derivatives can react with various reagents to form different products. For instance, carbohydrates can be converted into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines) through a reaction with primary amines and oxalic acid. These pyrralines can then undergo further cyclization to form pyrrole-fused poly-heterocyclic compounds . Additionally, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been used as a derivatization reagent for HPLC analysis of amino acids, reacting under mild conditions with primary amino groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary widely depending on the substituents attached to the core structure. However, the literature provided does not give specific details on the physical and chemical properties of "this compound". Generally, pyrrole derivatives are known for their stability and reactivity, which make them valuable in synthetic chemistry for further transformations .

Aplicaciones Científicas De Investigación

Molecular Structure Analysis

The study of dimethylindium-pyridine-2-carbaldehyde oximate revealed insights into molecular structures involving fused rings and coordination through nitrogen and oxygen atoms to metal atoms, providing a basis for understanding complex chemical interactions and geometric configurations in organometallic chemistry (Shearer, Twiss, & Wade, 1980).

Chemical Synthesis and Characterization

Research on pyrrole derivatives, such as the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, contributes to the development of new chemical entities with potential applications in pharmaceuticals, materials science, and organic synthesis. These studies involve spectroscopic analyses and computational studies to understand molecular interactions and reactivity (Singh, Rawat, & Sahu, 2014).

Supramolecular Chemistry

The application of specific pyrrole-2-carbaldehyde oximes in the formation of high nuclearity {Mn(III)25} barrel-like clusters demonstrates the potential of pyrrole derivatives in designing new materials with single-molecule magnetic behavior. This research area opens avenues for the development of advanced magnetic materials for storage and sensing applications (Giannopoulos et al., 2014).

Catalysis

Studies involving aluminum and zinc complexes supported by pyrrole-based ligands have shown promising results in catalysis, particularly in the ring-opening polymerization of ε-caprolactone. This application is crucial for synthesizing biodegradable polymers and highlights the role of pyrrole derivatives in developing eco-friendly catalytic processes (Qiao, Ma, & Wang, 2011).

Propiedades

IUPAC Name |

2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-4-10(6-14)9(3)13(7)11-5-8(2)15-12-11/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTIIGDOZXVDOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=NOC(=C2)C)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(tert-Butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-6-carboxylic acid](/img/structure/B2546470.png)

![[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2546473.png)